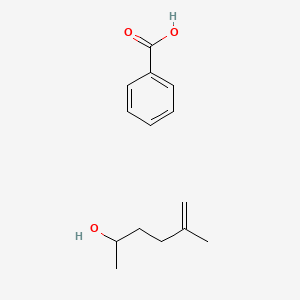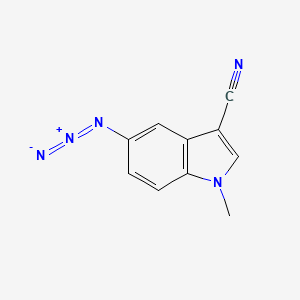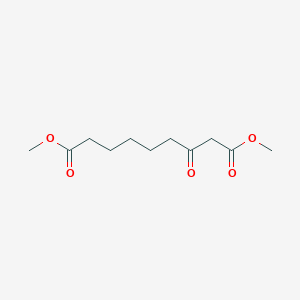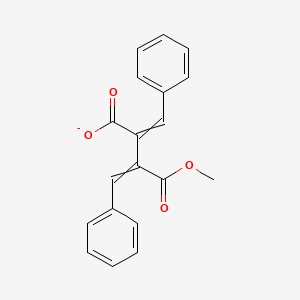![molecular formula C18H18F2O B14300169 2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol CAS No. 118559-09-4](/img/structure/B14300169.png)
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a central carbon atom, which is also bonded to a 3-methylbutan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol typically involves the reaction of 4-fluorobenzophenone with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the 3-methylbutan-1-ol group. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets .
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: A structurally related compound with similar fluorine substitution on the phenyl rings.
Bis(4-fluorophenyl)methanone: Another related compound with a central carbonyl group instead of the hydroxyl group.
Uniqueness
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol is unique due to the presence of the 3-methylbutan-1-ol moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
特性
CAS番号 |
118559-09-4 |
|---|---|
分子式 |
C18H18F2O |
分子量 |
288.3 g/mol |
IUPAC名 |
2-[bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol |
InChI |
InChI=1S/C18H18F2O/c1-12(2)17(11-21)18(13-3-7-15(19)8-4-13)14-5-9-16(20)10-6-14/h3-10,12,21H,11H2,1-2H3 |
InChIキー |
MWWLGJTWYHSULW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




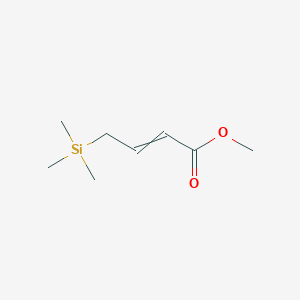
![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
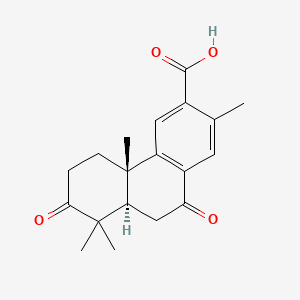
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)


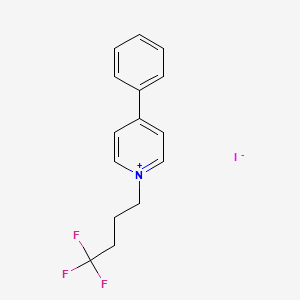
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
